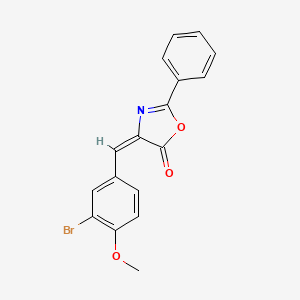

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one

描述

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (C₁₇H₁₂BrNO₃, MW 358.19 g/mol) is an oxazolone derivative featuring a benzylidene moiety substituted with bromo (electron-withdrawing) and methoxy (electron-donating) groups at the 3- and 4-positions, respectively . The (4E)-stereochemistry of the exocyclic double bond is critical for its electronic and steric properties. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its reactivity and conjugation effects .

属性

CAS 编号 |

29973-99-7 |

|---|---|

分子式 |

C17H12BrNO3 |

分子量 |

358.2 g/mol |

IUPAC 名称 |

(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C17H12BrNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ |

InChI 键 |

PYNJCYGRCDLSDU-GXDHUFHOSA-N |

手性 SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Br |

规范 SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-phenyloxazole-5(4H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

化学反应分析

Types of Reactions

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(3-bromo-4-formylbenzylidene)-2-phenyloxazol-5(4H)-one or 4-(3-bromo-4-carboxybenzylidene)-2-phenyloxazol-5(4H)-one.

Reduction: Formation of 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their functions. The presence of the bromine atom and methoxy group may enhance its binding affinity and specificity towards these targets.

相似化合物的比较

Comparison with Structural Analogues

Substituent Effects on the Benzylidene Moiety

Electron-Donating vs. Electron-Withdrawing Groups

- 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (C₁₇H₁₃NO₃, MW 279.29 g/mol): Lacks the bromo group, resulting in reduced steric bulk and a purely electron-donating methoxy substituent. Exhibits higher solubility in polar solvents compared to brominated analogues. Used as a precursor for synthesizing antiproliferative agents . Forms nanobelts with bathochromic shifts in emission spectra due to extended conjugation .

4-(4-Fluorobenzylidene)-2-phenyloxazol-5(4H)-one (CHEMBL1972440):

- 4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one: The nitro group (strong electron-withdrawing) reduces electron density on the oxazolone ring, increasing reactivity toward nucleophilic attack. Acts as a tyrosinase inhibitor and immunomodulator, with a literature melting point of 246–247°C .

Halogen-Substituted Analogues

- 4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one: Hydrolyzes in glacial acetic acid to yield unreported acrylic acid derivatives (MW 345 g/mol), highlighting the lability of the oxazolone ring under acidic conditions .

4-(2,6-Dibromobenzylidene)-2-phenyloxazol-5(4H)-one :

Modifications on the Oxazolone Ring

4-(3-Bromo-4-methoxybenzylidene)-2-methyloxazol-5(4H)-one :

(E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one :

- Ethoxy group replaces the benzylidene moiety, leading to extreme skin sensitization (LLNA EC₃ = 0.0034 µM) due to rapid protein adduct formation .

生物活性

4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, with the CAS number 29973-99-7, is a synthetic compound belonging to the oxazolone class. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHBrN\O

- Molecular Weight : 358.19 g/mol

- Structure : The compound features a bromo and methoxy substituent on the benzylidene moiety, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one. Research indicates that compounds in the oxazolone class can exhibit selective cytotoxic effects against various cancer cell lines. For example, a study demonstrated that derivatives of oxazolones showed significant cytotoxicity against melanoma cells, which may be attributed to their ability to induce apoptosis and inhibit cell proliferation .

The mechanism of action for 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one appears to involve:

- Inhibition of Tyrosinase : This compound may act as a tyrosinase inhibitor, which is crucial in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, making it a candidate for skin-related therapies .

- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest at specific phases, particularly at the S phase in cancer cells .

Case Studies

-

Cytotoxicity Against Melanoma :

- A study evaluated the cytotoxic effects of various oxazolone derivatives, including 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, on melanoma cell lines. The results indicated that this compound exhibited selective toxicity towards cancerous cells compared to normal cells, suggesting its potential as an alternative chemotherapeutic agent .

-

Tyrosinase Inhibition :

- Research into tyrosinase inhibitors has shown that compounds with similar structures can effectively reduce melanin content in B16F10 cells without inducing toxicity . This positions 4-(3-Bromo-4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one as a promising candidate for further exploration in dermatological applications.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。